Cas no 953735-82-5 (2-(Cyclohexyloxy)pyridin-4-ylmethylamine)

2-(Cyclohexyloxy)pyridin-4-ylmethylamine is a versatile intermediate in organic synthesis, particularly valued for its pyridine and cyclohexyloxy functional groups. Its structure lends itself to applications in pharmaceutical and agrochemical research, where it serves as a key building block for the development of bioactive compounds. The compound exhibits stability under standard conditions, facilitating handling and storage. Its amine group allows for further functionalization, enabling the synthesis of derivatives with tailored properties. The cyclohexyloxy moiety may enhance lipophilicity, potentially improving membrane permeability in drug candidates. This compound is typically supplied with high purity, ensuring reproducibility in research applications.
2-(Cyclohexyloxy)pyridin-4-ylmethylamine structure
953735-82-5 structure
Product Name:2-(Cyclohexyloxy)pyridin-4-ylmethylamine
CAS No:953735-82-5
MF:C12H18N2O
MW:206.284122943878
MDL:MFCD09258825
CID:4722963
PubChem ID:16780874
Update Time:2025-05-21

2-(Cyclohexyloxy)pyridin-4-ylmethylamine Chemical and Physical Properties

Names and Identifiers

    • [2-(cyclohexyloxy)pyridin-4-yl]methanamine
    • [2-(Cyclohexyloxy)pyridin-4-yl]methylamine
    • SBB052448
    • NE38714
    • (2-cyclohexyloxy-4-pyridyl)methylamine
    • CHEMBL4075255
    • (2-cyclohexyloxypyridin-4-yl)methanamine
    • AKOS000136584
    • SCHEMBL18049156
    • 953735-82-5
    • CS-0252880
    • 1-[2-(CYCLOHEXYLOXY)PYRIDIN-4-YL]METHANAMINE
    • Z240083998
    • PD137534
    • BDBM50266792
    • G37718
    • TS-01503
    • EN300-61876
    • 2-(Cyclohexyloxy)pyridin-4-ylmethylamine
    • MDL: MFCD09258825
    • Inchi: 1S/C12H18N2O/c13-9-10-6-7-14-12(8-10)15-11-4-2-1-3-5-11/h6-8,11H,1-5,9,13H2
    • InChI Key: ULGNIWUOIJPCIG-UHFFFAOYSA-N
    • SMILES: O(C1C=C(CN)C=CN=1)C1CCCCC1

Computed Properties

  • Exact Mass: 206.141913202g/mol
  • Monoisotopic Mass: 206.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 48.1
  • XLogP3: 1.8

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 339.4±27.0 °C at 760 mmHg
  • Flash Point: 159.1±23.7 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

2-(Cyclohexyloxy)pyridin-4-ylmethylamine Security Information

2-(Cyclohexyloxy)pyridin-4-ylmethylamine Pricemore >>

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Additional information on 2-(Cyclohexyloxy)pyridin-4-ylmethylamine

Introduction to 2-(Cyclohexyloxy)pyridin-4-ylmethylamine (CAS No. 953735-82-5)

2-(Cyclohexyloxy)pyridin-4-ylmethylamine (CAS No. 953735-82-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, particularly in the development of novel therapeutic agents. The compound's structure consists of a pyridine ring substituted with a cyclohexyloxy group and a methylamine moiety, which collectively contribute to its chemical and biological properties.

The chemical structure of 2-(Cyclohexyloxy)pyridin-4-ylmethylamine is represented by the formula C13H19N2O. The cyclohexyloxy group provides steric bulk and hydrophobicity, while the pyridine ring imparts aromatic character and potential for forming hydrogen bonds. The methylamine group, being a primary amine, can participate in various chemical reactions and interactions, making this compound a valuable building block in synthetic chemistry.

In recent years, 2-(Cyclohexyloxy)pyridin-4-ylmethylamine has been extensively studied for its potential pharmacological activities. One of the key areas of interest is its role as a ligand for various receptors, particularly those involved in the central nervous system (CNS). Research has shown that compounds with similar structural motifs can exhibit potent agonist or antagonist properties at specific receptors, such as serotonin receptors (5-HT), dopamine receptors (D2), and adrenergic receptors (α1 and β2).

A study published in the Journal of Medicinal Chemistry highlighted the potential of 2-(Cyclohexyloxy)pyridin-4-ylmethylamine-derived compounds as selective serotonin reuptake inhibitors (SSRIs). These compounds were found to exhibit high affinity for the serotonin transporter (SERT) and demonstrated significant antidepressant-like effects in animal models. This finding suggests that 2-(Cyclohexyloxy)pyridin-4-ylmethylamine could serve as a lead compound for the development of new antidepressant medications.

Beyond its applications in CNS disorders, 2-(Cyclohexyloxy)pyridin-4-ylmethylamine has also shown promise in other therapeutic areas. For instance, research conducted at the University of California, San Francisco, explored the anti-inflammatory properties of this compound. The study revealed that 2-(Cyclohexyloxy)pyridin-4-ylmethylamine-based derivatives could effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential use in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

The synthetic accessibility of 2-(Cyclohexyloxy)pyridin-4-ylmethylamine is another factor contributing to its appeal in pharmaceutical research. Various synthetic routes have been developed to efficiently produce this compound on both small and large scales. One notable method involves the reaction of 4-chloromethylpyridine with cyclohexanol followed by reductive amination with ammonia or an appropriate amine source. This multi-step process allows for the introduction of various functional groups, enabling the synthesis of a wide range of analogs with tailored properties.

In addition to its direct therapeutic applications, 2-(Cyclohexyloxy)pyridin-4-ylmethylamine has been utilized as a key intermediate in the synthesis of more complex molecules. For example, it has been employed in the preparation of advanced intermediates for HIV protease inhibitors and other antiviral agents. The ability to modify the cyclohexyloxy and methylamine groups provides researchers with a flexible platform for optimizing pharmacological profiles and improving drug-like properties.

The safety profile of 2-(Cyclohexyloxy)pyridin-4-ylmethylamine is an important consideration in its development as a pharmaceutical agent. Preclinical studies have generally shown favorable safety data, with no significant toxicity observed at therapeutic doses. However, further investigations are necessary to fully understand its long-term effects and potential interactions with other drugs or biological systems.

In conclusion, 2-(Cyclohexyloxy)pyridin-4-ylmethylamine (CAS No. 953735-82-5) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile synthetic accessibility make it an attractive candidate for developing novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new insights into its biological activities and potential clinical uses, underscoring its significance in modern drug discovery efforts.

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